2-Methyl-2-pyridin-2-ylbutan-1-amine
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Overview
Description
2-Methyl-2-pyridin-2-ylbutan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted at the second position with a butan-1-amine group, which is further substituted with a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-pyridin-2-ylbutan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridylamine with 2-bromobutane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the reductive amination of 2-pyridinecarboxaldehyde with 2-methylbutan-1-amine using a reducing agent such as sodium triacetoxyborohydride. This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, the reaction can be carried out in a continuous flow reactor using a packed column with a suitable catalyst, such as Raney nickel, and a low boiling point alcohol as the solvent .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-pyridin-2-ylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-pyridin-2-ylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-pyridin-2-ylbutan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and target. In medicinal chemistry, the compound’s structure allows it to fit into active sites of enzymes or receptors, thereby inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
2-Pyridylamine: A precursor in the synthesis of 2-Methyl-2-pyridin-2-ylbutan-1-amine.
2-Methylpyridine: A structurally similar compound with a methyl group at the second position of the pyridine ring.
2-Aminopyrimidine: Another heterocyclic amine with similar applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-2-pyridin-2-ylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-10(2,8-11)9-6-4-5-7-12-9/h4-7H,3,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSANYTRRFRWQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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